Fmoc-Ala-OH-15N
Overview
Description
Mechanism of Action
Target of Action
Fmoc-Ala-OH-15N, also known as N-(9-Fluorenylmethoxycarbonyl)-L-alanine-15N, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups present in the peptide chain . The role of these amino groups is crucial as they participate in the formation of peptide bonds, which link amino acids together to form peptides.
Mode of Action
The mode of action of this compound involves the temporary masking of the N-terminal amino group during peptide synthesis . This masking prevents unwanted side reactions during the peptide assembly process . The Fmoc group is then removed, allowing the amino group to participate in the formation of peptide bonds .
Biochemical Pathways
This compound plays a role in solid-phase peptide synthesis, facilitating the stepwise elongation of peptide chains . It is used as a building block in the preparation of various peptides, including triazolopeptides and azapeptides . The synthesis of these peptides can have downstream effects on various biochemical pathways, depending on the specific sequence and structure of the synthesized peptide .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with the desired sequence and structure . These peptides can have various molecular and cellular effects depending on their specific properties and the biological context in which they are used.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conditions under which peptide synthesis is carried out, such as temperature and pH, can affect the efficiency of this compound’s action . Additionally, the storage conditions of this compound can impact its stability, with a recommended storage temperature of 2-8°C .
Biochemical Analysis
Biochemical Properties
Fmoc-Ala-OH-15N is involved in various biochemical reactions. It is commonly used as a building block in the preparation of triazolopeptides, and azapeptides in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis
Molecular Mechanism
The molecular mechanism of this compound involves its role in peptide synthesis. The Fmoc group is rapidly removed by base, allowing the amino acid to participate in peptide bond formation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala-OH-15N typically involves the protection of the amino group of L-alanine-15N with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The reaction is carried out in the presence of a base, such as sodium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction conditions are carefully controlled to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ala-OH-15N undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in coupling reactions.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Deprotection: The major product is L-alanine-15N.
Coupling: The major products are peptides with the Fmoc group still attached or fully deprotected peptides.
Substitution: The major products are substituted alanine derivatives.
Scientific Research Applications
Chemistry
Fmoc-Ala-OH-15N is widely used in the synthesis of isotopically labeled peptides for nuclear magnetic resonance (NMR) studies. The nitrogen-15 label provides a unique NMR signal, allowing researchers to study the structure and dynamics of peptides and proteins .
Biology
In biological research, this compound is used to create labeled peptides for studying protein-protein interactions, enzyme mechanisms, and cellular processes. The isotopic label helps in tracking and quantifying peptides in complex biological systems .
Medicine
In medical research, isotopically labeled peptides synthesized from this compound are used in drug development and pharmacokinetic studies. These peptides help in understanding the metabolism and distribution of peptide-based drugs .
Industry
In the pharmaceutical industry, this compound is used in the production of peptide-based therapeutics. The isotopic label aids in quality control and ensures the consistency of the final product .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH-15N: N-(9-Fluorenylmethoxycarbonyl)-glycine-15N
Fmoc-Val-OH-15N: N-(9-Fluorenylmethoxycarbonyl)-valine-15N
Fmoc-Leu-OH-15N: N-(9-Fluorenylmethoxycarbonyl)-leucine-15N
Uniqueness
Fmoc-Ala-OH-15N is unique due to its specific isotopic labeling with nitrogen-15, which provides distinct advantages in NMR studies. Compared to other Fmoc-protected amino acids, this compound offers a balance of simplicity and versatility, making it a preferred choice for various applications in peptide synthesis and research .
Biological Activity
Fmoc-Ala-OH-15N, or N-Fmoc-L-alanine labeled with nitrogen-15, is a derivative of the amino acid alanine that plays a significant role in biochemical research, particularly in the synthesis of peptides and proteins. This compound is characterized by its unique properties, which stem from both the Fmoc (9-fluorenylmethyloxycarbonyl) protective group and the incorporation of the stable isotope nitrogen-15. This article explores its biological activity, synthesis methods, and applications in various research settings.
This compound appears as a white to light yellow crystalline powder with a melting point range of 147-153 °C and a predicted pKa of approximately 3.91. The synthesis typically involves coupling alanine with an Fmoc derivative in suitable solvents like acetone or dichloromethane, allowing for high-purity yields suitable for further applications in peptide synthesis .
The general synthesis procedure includes:
- Dissolving the Fmoc derivative in a suitable solvent.
- Adding alanine to initiate the reaction.
- Purification of the product through techniques such as chromatography.
This method is versatile and can be scaled for larger productions, making it a valuable tool for researchers .
Peptide Synthesis
This compound is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for the protection of the amino group during peptide coupling, which is critical for sequential addition of amino acids. The incorporation of nitrogen-15 enables researchers to track peptides within biological systems using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Case Studies
- Protein Interaction Studies : In studies involving protein dynamics, this compound has been used to label peptides that undergo interactions with various proteins. The isotopic labeling facilitates tracing metabolic pathways and analyzing protein structures, providing insights into their functions and interactions within cells .
- Metabolic Pathway Analysis : Research has shown that isotopically labeled alanine can be instrumental in understanding metabolic processes in organisms. For instance, studies have tracked the incorporation of nitrogen-15 into metabolic pathways, revealing critical information about amino acid metabolism and protein turnover .
Applications
The unique properties of this compound enable various applications in biochemical research:
- Proteomics : Its use in proteomic studies allows for detailed analysis of protein expression and modifications.
- Drug Development : Understanding peptide interactions can aid in drug design by identifying potential targets for therapeutic intervention.
- Biomolecular Research : The compound's ability to provide insights into protein structure and function makes it invaluable for basic biological research.
Comparative Analysis
To illustrate the versatility of this compound compared to other similar compounds, the following table summarizes key features:
Compound | Unique Features | Applications |
---|---|---|
This compound | Isotopically labeled; used in SPPS | Protein interaction studies |
Fmoc-L-alanine | Unlabeled; widely used without isotopes | General peptide synthesis |
Fmoc-Glycine | Smaller side chain; affects peptide conformation | Structural studies |
Fmoc-Leucine | Larger side chain; provides hydrophobic interactions | Drug development |
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i19+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZOFZKSQXPDC-DKOIJTIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456747 | |
Record name | Fmoc-Ala-OH-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117398-49-9 | |
Record name | Fmoc-Ala-OH-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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